N,N,1-Trimethyl-1H-1,2,4-triazol-3-amine
Description
N,N,1-Trimethyl-1H-1,2,4-triazol-3-amine is a specific derivative of the 1,2,4-triazole (B32235) heterocyclic system. Its structure is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms, with methyl groups substituting one of the ring nitrogens and the exocyclic amino group. While specific research on this exact molecule is not extensively documented in publicly available literature, its chemical identity places it at the intersection of several key areas of organic chemistry, including heterocyclic chemistry, aromaticity, and the study of substituted nitrogenous compounds.
The 1,2,4-triazole ring is a prominent scaffold in modern organic chemistry due to its wide range of applications. urfu.runih.gov This heterocyclic core is present in numerous compounds with significant biological activities, including antifungal, antibacterial, and anticancer properties. nih.govmdpi.com Beyond medicinal chemistry, 1,2,4-triazole derivatives are utilized in materials science, agriculture, and as ligands in coordination chemistry. wikipedia.org Their stability and the ability to be functionalized at various positions make them versatile building blocks for the synthesis of more complex molecules. researchgate.net
The 1,2,4-triazole ring is a planar, five-membered heterocycle. wikipedia.org It is considered an aromatic system, adhering to Hückel's rule with a delocalized sextet of π-electrons. researchgate.netwikipedia.org This aromatic character is a key contributor to the stability of the triazole nucleus. researchgate.net The ring consists of two carbon atoms and three nitrogen atoms, and all atoms in the ring are sp2 hybridized. chemicalbook.com The presence of three electronegative nitrogen atoms results in a π-excessive system, which influences its chemical reactivity. chemicalbook.com The carbon atoms in the ring are electron-deficient, making them susceptible to nucleophilic attack. chemicalbook.com
The parent 1,2,4-triazole can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, which are in rapid equilibrium. ijsr.net The 1H tautomer is generally considered to be more stable. ijsr.net
Table 1: General Properties of the 1,2,4-Triazole Ring
| Property | Description | Reference |
| Molecular Formula | C₂H₃N₃ | wikipedia.org |
| Hybridization | sp² | chemicalbook.com |
| Aromaticity | Aromatic (6π electrons) | researchgate.net |
| Structure | Planar five-membered ring | wikipedia.org |
| Tautomerism | Exists as 1H and 4H tautomers | ijsr.net |
This compound is a trisubstituted derivative of 3-amino-1,2,4-triazole. The key structural features that define its position are:
1-Methyl Group: The methylation at the N1 position prevents tautomerism that is observed in the parent 3-amino-1,2,4-triazole. This fixed substitution pattern can influence the molecule's physical properties, such as its boiling point and solubility, as well as its reactivity in further chemical transformations.
N,N-Dimethylamino Group: The presence of two methyl groups on the exocyclic amine at the C3 position significantly alters its properties compared to a primary amino group. The dimethylamino group is a stronger electron-donating group, which can affect the electron density of the triazole ring. Furthermore, the absence of N-H protons on the amino group prevents it from acting as a hydrogen bond donor in this position.
Compared to its demethylated analog, 1-methyl-1H-1,2,4-triazol-3-amine, the N,N-dimethylation would be expected to increase the molecule's basicity due to the inductive effect of the additional methyl groups.
Table 2: Comparison of Related 3-Amino-1,2,4-Triazole Derivatives
| Compound | Structure | Key Differences from this compound |
| 3-Amino-1,2,4-triazole | A five-membered ring with an amino group at position 3. | Unsubstituted at N1 and the amino group; can undergo tautomerism. |
| 1-Methyl-1H-1,2,4-triazol-3-amine | A five-membered ring with a methyl group at N1 and an amino group at C3. | Primary amino group (NH₂) instead of a dimethylamino group. |
| This compound | A five-membered ring with a methyl group at N1 and a dimethylamino group at C3. | The subject compound. |
While specific academic studies on this compound are not prominent in the surveyed literature, the impetus for its investigation can be inferred from the broader interest in substituted triazoles. The primary areas of potential research interest for this compound would likely include:
Coordination Chemistry: The presence of multiple nitrogen atoms makes 1,2,4-triazole derivatives excellent ligands for the formation of coordination complexes with various metal ions. The specific substitution pattern of this compound could lead to complexes with unique structural and electronic properties.
Synthesis of Functional Materials: The trimethylated structure could serve as a precursor for the synthesis of ionic liquids or other advanced materials. The methylation pattern influences the charge distribution and steric bulk, which are critical parameters in the design of such materials.
Mechanistic Studies: The fixed N1-methylation and the dimethylated amino group provide a model system to study the electronic effects of substituents on the reactivity of the 1,2,4-triazole ring without the complication of tautomerism.
Chemical Biology and Medicinal Chemistry: Although outside the strict scope of this article, it is a primary driver for research into triazole derivatives. The specific substitution pattern of this compound could be explored for its potential interactions with biological targets. The N-methylation of arylamines, for instance, is a known metabolic pathway. nih.gov
The synthesis of such a molecule would likely involve the methylation of a suitable 3-amino-1,2,4-triazole precursor. Modern methylation techniques often employ reagents like methanol (B129727) in the presence of a catalyst. nih.gov The systematic study of such derivatives contributes to the fundamental understanding of heterocyclic chemistry and enables the development of new molecules with tailored properties.
Structure
3D Structure
Properties
IUPAC Name |
N,N,1-trimethyl-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-8(2)5-6-4-9(3)7-5/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXZFGJGUIFZOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10496071 | |
| Record name | N,N,1-Trimethyl-1H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10496071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35342-04-2 | |
| Record name | N,N,1-Trimethyl-1H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10496071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comprehensive Spectroscopic and Structural Elucidation of N,n,1 Trimethyl 1h 1,2,4 Triazol 3 Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 1,2,4-triazole (B32235) derivatives. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, the precise chemical environment and connectivity of each atom in the molecule can be established.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum provides detailed information about the electronic environment of protons in the molecule. For N,N,1-trimethyl-1H-1,2,4-triazol-3-amine, distinct signals are expected for the three different methyl groups and the lone proton on the triazole ring.
Triazole Ring Proton (C5-H): The proton attached to the C5 carbon of the 1,2,4-triazole ring typically appears as a singlet in the downfield region, generally between δ 7.5 and 8.5 ppm. This significant downfield shift is due to the deshielding effect of the aromatic heterocyclic system.
N1-Methyl Protons: The protons of the methyl group attached to the N1 nitrogen of the triazole ring are expected to resonate as a singlet. Their chemical shift would likely fall in the range of δ 3.5 to 4.0 ppm.
N,N-Dimethyl Protons: The six protons of the two methyl groups on the exocyclic amine would appear as a single singlet, assuming free rotation around the C3-N bond. This signal is typically found further upfield compared to the N1-methyl, often in the δ 2.5 to 3.5 ppm range.
In related substituted 3-amino-1,2,4-triazole derivatives, similar patterns are observed. For instance, in 1-phenyl-3-(p-tolyl)-1H-1,2,4-triazol-5-amine, the protons of the amine group appear as a broad singlet at δ 6.55 ppm, while the methyl group on the tolyl substituent is a sharp singlet at δ 2.34 ppm. rsc.org For 3-methyl-1H-1,2,4-triazole-5-amine, the methyl group signal appears as a singlet at δ 2.13 ppm. ufv.br
Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) for this compound
| Proton Group | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| C5-H | 7.5 - 8.5 | Singlet |
| N1-CH₃ | 3.5 - 4.0 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts for the carbons in this compound are highly characteristic.
Triazole Ring Carbons (C3 and C5): The two carbons of the triazole ring are found significantly downfield. The C3 carbon, being attached to two nitrogen atoms and the dimethylamino group, is expected to resonate at approximately δ 155-160 ppm. The C5 carbon, attached to a proton, would likely appear in the range of δ 140-150 ppm.
Methyl Carbons: The carbon of the N1-methyl group is expected around δ 30-40 ppm. The carbons of the N,N-dimethylamino group would resonate in a similar region, typically around δ 35-45 ppm.
In studies of related compounds like 1-phenyl-3-(p-tolyl)-1H-1,2,4-triazol-5-amine, the triazole ring carbons C3 and C5 appear at δ 158.75 and 155.72 ppm, respectively. rsc.org For 3-methyl-1H-1,2,4-triazole-5-amine derivatives, the C=N carbon of the triazole ring is observed around 155.2 ppm. ufv.br
Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| C3 | 155 - 160 |
| C5 | 140 - 150 |
| N1-CH₃ | 30 - 40 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination
2D NMR experiments are indispensable for confirming the precise atomic connectivity.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a COSY spectrum would be relatively simple, showing no cross-peaks as all the proton groups are isolated singlets with no scalar coupling between them.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would show clear correlations between the C5-H proton and the C5 carbon, the N1-methyl protons and its carbon, and the N,N-dimethyl protons and their corresponding carbons. This is crucial for assigning the correct chemical shifts in both the ¹H and ¹³C spectra. spectroscopyonline.com
A cross-peak between the C5-H proton and the C3 carbon.
Correlations from the N1-methyl protons to both C5 and C3 carbons of the triazole ring.
Correlations from the N,N-dimethyl protons to the C3 carbon.
These HMBC correlations would definitively confirm the substitution pattern on the triazole ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. For this compound, the key diagnostic feature is the absence of N-H stretching bands, which distinguishes it from primary or secondary amino triazoles. ijsr.net
Characteristic absorption bands for 1,2,4-triazole derivatives include: nih.gov
C-H stretching: Aromatic C-H stretching from the triazole ring typically appears above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups is observed in the 2850-2980 cm⁻¹ region. ufv.brnih.gov
C=N and N=N stretching: The stretching vibrations of the C=N and N=N bonds within the triazole ring are characteristic and appear in the 1400-1650 cm⁻¹ region. ufv.brnih.gov
C-N stretching: Vibrations corresponding to the C-N bonds (both within the ring and for the amino group) are typically found in the 1000-1350 cm⁻¹ range.
For tertiary amines like the target compound, the absence of the N-H stretching peak (typically 3300-3500 cm⁻¹) and the N-H bending peak (around 1600 cm⁻¹) is a definitive marker. ijsr.net In related primary amino triazoles, such as 3-amino-1,2,4-triazole, strong N-H stretching vibrations are observed. researchgate.net
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2980 | Medium-Strong |
| C=N / N=N Ring Stretch | 1400 - 1650 | Medium-Strong |
| C-N Stretch | 1000 - 1350 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns. For this compound (Molecular Formula: C₅H₁₀N₄), the molecular weight is 126.17 g/mol .
In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z = 126. The fragmentation of 1,2,4-triazoles typically involves the cleavage of the heterocyclic ring. nih.gov A plausible fragmentation pathway for this compound could include:
Loss of a methyl radical (•CH₃) from the dimethylamino group to give a fragment at m/z = 111.
Loss of diazomethane (B1218177) (CH₂N₂) from the ring, a common pathway for N-methylated azoles.
Cleavage of the exocyclic C-N bond, leading to a dimethylamino fragment (m/z = 44) or a triazole ring fragment.
Fission of the triazole ring itself, leading to characteristic fragments like HCN or N₂.
X-ray Crystallography for Definitive Solid-State Structure Determination
Studies on compounds like 3-methyl-1H-1,2,4λ4-triazole-5-amine acetate (B1210297) and 3,5-diamino-1,2,4-triazole reveal key features: ufv.brnih.govresearchgate.net
Planarity: The 1,2,4-triazole ring is typically planar.
Bond Lengths: The C-N and N-N bond lengths within the ring are intermediate between single and double bonds, confirming the aromatic character of the ring. For example, in one tautomer of 3-phenyl-1H-1,2,4-triazol-5-amine, the C8-N4 bond length is 1.337 (3) Å.
Intermolecular Interactions: In the absence of strong hydrogen bond donors like an N-H group, the crystal packing of this compound would be governed by weaker van der Waals forces and potentially weak C-H···N hydrogen bonds. In contrast, derivatives with amino groups, such as 3,5-diamino-1,2,4-triazole hydrate, exhibit extensive three-dimensional networks of hydrogen bonds involving the amino groups and water molecules. nih.govresearchgate.net
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-Phenyl-3-(p-tolyl)-1H-1,2,4-triazol-5-amine |
| 3-Methyl-1H-1,2,4-triazole-5-amine |
| 3-Amino-1,2,4-triazole |
| 3-Methyl-1H-1,2,4λ4-triazole-5-amine acetate |
| 3,5-Diamino-1,2,4-triazole |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique in synthetic chemistry for verifying the empirical formula of a newly synthesized compound. wikipedia.org This process determines the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. elementar.com The experimentally determined percentages are then compared against the theoretically calculated values based on the proposed molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's elemental composition and purity. wikipedia.org
For the target compound, this compound, the molecular formula is C₅H₁₁N₅, which corresponds to a molecular weight of 141.17 g/mol . sigmaaldrich.com The theoretical elemental composition is calculated from this formula.
Table 1: Theoretical Elemental Composition of this compound This table is interactive. Click on headers to sort.
| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 5 | 60.055 | 42.54 |
| Hydrogen | H | 1.008 | 11 | 11.088 | 7.85 |
| Nitrogen | N | 14.007 | 5 | 70.035 | 49.61 |
| Total | | | | 141.178 | 100.00 |
In practice, the synthesized compound would be analyzed using an elemental analyzer. The output would provide "found" values. For illustrative purposes, the following table shows a typical data presentation for a related 1,2,4-triazole derivative, 3-methyl-1H-1,2,4-triazole-5-amine (C₃H₆N₄), as reported in a study. wikipedia.org
Table 2: Example of Elemental Analysis Data for 3-methyl-1H-1,2,4-triazole-5-amine This table is interactive. Click on headers to sort.
| Element | Calculated (%) | Found (%) | Difference (%) |
|---|---|---|---|
| Carbon (C) | 36.73 | 38.10 | +1.37 |
| Hydrogen (H) | 6.16 | 6.41 | +0.25 |
| Nitrogen (N) | 57.11 | 56.71 | -0.40 |
Source: Synthesis, Characterisation, Theoretical NMR Calculations and Crystal Structure of the 3-methyl-1H-1,2,4λ4-triazole-5-amine. wikipedia.org
This comparison between calculated and experimentally found percentages is crucial for confirming the identity of the synthesized compound before proceeding with further characterization. eltra.com
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for assessing the purity of this compound and for isolating it from reaction mixtures and byproducts. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) are commonly employed methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity of non-volatile and thermally sensitive compounds like many triazole derivatives. The technique separates components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase under high pressure.
For the analysis of 1,2,4-triazole compounds, reversed-phase HPLC is frequently utilized. mdpi.com In a typical setup, a polar mobile phase, often a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), is used with a nonpolar stationary phase, such as a C18 (ODS) column. elementar.commdpi.com A UV-visible detector is commonly used for quantification, often set at a wavelength where the triazole ring exhibits strong absorbance. mdpi.com The purity is determined by the relative area of the main peak in the chromatogram. A study on 1-methyl-3,5-dinitro-1H-1,2,4-triazole established an HPLC method using a SinoChrom ODS-BP column with a methanol-water mobile phase, achieving good linearity and reproducibility. mdpi.com Another method for analyzing 1,2,4-triazole used a Primesep 100 mixed-mode column with a mobile phase of water, acetonitrile, and sulfuric acid. elementar.com
Table 3: Typical HPLC Conditions for Analysis of 1,2,4-Triazole Derivatives This table is interactive. Click on a row to highlight.
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | SinoChrom ODS-BP (4.6 x 200 mm, 5 µm) mdpi.com | Primesep 100 (4.6 x 150 mm, 5 µm) elementar.com |
| Mobile Phase | Methanol/Water (90/10, v/v) mdpi.com | Water, Acetonitrile (MeCN), H₂SO₄ elementar.com |
| Flow Rate | 1.0 mL/min mdpi.com | Not specified |
| Detector | UV-visible (240 nm) mdpi.com | Not specified (likely UV or MS) |
| Column Temp. | 25 °C mdpi.com | Not specified |
| Analyte | 1-methyl-3,5-dinitro-1H-1,2,4-triazole mdpi.com | 1,2,4-Triazole elementar.com |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for volatile and thermally stable compounds. For triazoles, GC-MS can provide both purity information and structural confirmation via mass fragmentation patterns.
A method for the determination of the closely related compound 1-methyl-1H-1,2,4-triazole in soil samples has been developed, demonstrating the applicability of GC-MS for this class of compounds. The procedure involves solvent extraction followed by analysis on a system like an Agilent 7890A/5975C. Such methods can achieve very low detection limits, for instance, 0.005 mg kg⁻¹ in complex matrices.
Table 4: Example GC-MS Method Parameters for a Related Triazole This table is interactive. Click on a row to highlight.
| Parameter | Condition |
|---|---|
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Instrument | Agilent 7890A/5975C or similar |
| Application | Quantitative analysis of 1-methyl-1H-1,2,4-triazole |
| Detection Limit | 0.005 mg kg⁻¹ in soil samples |
| Sample Prep | Solvent extraction |
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and inexpensive chromatographic technique used primarily for qualitative monitoring of reaction progress and for preliminary purity checks. A small amount of the sample is spotted onto a plate coated with an adsorbent (like silica (B1680970) gel), which is then developed in a sealed chamber with a suitable solvent system. The separated spots are visualized, often under a UV lamp. By comparing the spot of the reaction mixture with those of the starting materials, the formation of the product and the presence of impurities can be quickly assessed.
Reactivity Profiles and Diverse Chemical Transformations of N,n,1 Trimethyl 1h 1,2,4 Triazol 3 Amine
Electrophilic Aromatic Substitution on the Triazole Nucleus
The 1,2,4-triazole (B32235) ring is generally considered a π-deficient system due to the presence of three electronegative nitrogen atoms. This inherent electron deficiency deactivates the ring's carbon atoms (C3 and C5) towards electrophilic attack. chemicalbook.comnih.gov Consequently, electrophilic substitution on an unsubstituted 1H-1,2,4-triazole occurs preferentially at the electron-rich nitrogen atoms. chemicalbook.comnih.gov
However, in N,N,1-trimethyl-1H-1,2,4-triazol-3-amine, the presence of two strong electron-donating groups—the N,N-dimethylamino group at C3 and the methyl group at N1—significantly alters this reactivity profile. These substituents increase the electron density of the triazole ring, particularly at the C5 position, making it more susceptible to electrophilic attack than the parent heterocycle. While the C3 position is already substituted, the activating effect of the N,N-dimethylamino group, transmitted through the ring, enhances the nucleophilicity of the C5 carbon.
Direct C-H functionalization of related 1-methyl-1,2,4-triazole (B23700) has been reported, demonstrating that C-C bond formation at the C5 position is feasible under palladium catalysis. researchgate.net It is therefore plausible that this compound could undergo electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts-type reactions at the C5 position under appropriate conditions, although likely requiring forcing conditions compared to more electron-rich aromatic systems. The proton at C5 in a related 3-amino-1,2,4-triazole derivative has been observed to exchange with deuterium (B1214612) in basic D₂O, indicating a degree of acidity and accessibility at this position. nih.gov
Nucleophilic Reactions Involving the Triazole Ring
The carbon atoms of the 1H-1,2,4-triazole ring are electron-poor and thus inherently susceptible to nucleophilic attack. chemicalbook.comnih.gov This reactivity is typically exploited in reactions where a suitable leaving group is present on the ring. For instance, halogenated 1,2,4-triazoles can undergo nucleophilic substitution. researchgate.net
In the case of this compound, direct nucleophilic attack on the ring carbons is unlikely due to the absence of a good leaving group. The N,N-dimethylamino group is a poor leaving group. However, it is conceivable that under harsh conditions or through a specific activation mechanism (e.g., quaternization of the exocyclic amine), the dimethylamino group could be displaced by a potent nucleophile. The triazolium ions that would be formed upon protonation or alkylation are even more prone to nucleophilic attack. chemicalbook.com
Transformations of the N,N-Dimethylamino Substituent
The exocyclic N,N-dimethylamino group is a key functional handle, possessing a lone pair of electrons on the nitrogen atom that imparts nucleophilic and basic character.
The tertiary exocyclic amino group is nucleophilic and can react with electrophiles.
Alkylation: Reaction with alkyl halides (e.g., methyl iodide) would be expected to lead to quaternization of the exocyclic nitrogen, forming a trimethylammonium salt. This transformation would introduce a permanent positive charge and significantly alter the electronic properties of the molecule.
Acylation: While acylation is more typical for primary and secondary amines, reaction with highly reactive acylating agents might occur, though it is less common for tertiary amines.
Condensation: The N,N-dimethylamino group can participate in condensation reactions where dimethylamine (B145610) is eliminated. For example, N,N-dimethylamino derivatives of other heterocyclic systems react with various nucleophiles, leading to the substitution of the dimethylamino group. rsc.org
Table 1: Illustrative Reactions of the N,N-Dimethylamino Group
| Reaction Type | Reagent Example | Product Type | Description |
| Alkylation | Methyl Iodide (CH₃I) | Quaternary Ammonium (B1175870) Salt | The exocyclic nitrogen attacks the alkyl halide, forming a C-N bond and resulting in a positively charged ammonium group. |
| Condensation | Phenylisothiocyanate | Thioamide derivative | In related systems, N,N-dimethylamino groups can be displaced by other amines or reactive species. rsc.org |
The formation of traditional imines and Schiff bases involves the condensation of a primary amine with an aldehyde or ketone, with the elimination of water. This process requires the amine to have at least two protons on the nitrogen atom.
Since the amino group in this compound is tertiary (N,N-dimethyl), it lacks the necessary N-H protons. Therefore, it cannot form imine or Schiff base derivatives through the classical condensation pathway.
Reactions at the N1-Methyl Position
The N1-position is substituted with a methyl group, which influences the molecule's reactivity in several ways. While the C-H bonds of the methyl group are generally unreactive, the primary reactivity associated with the N1-alkylation site involves reactions at the other ring nitrogens.
Alkylation of 1-alkyl-1,2,4-triazoles with alkyl halides proceeds via quaternization, typically at the N4 position, to yield 1,4-dialkyl-1,2,4-triazolium salts. nih.govdtic.mil This reaction is often high-yielding and occurs under neat conditions at elevated temperatures. The resulting triazolium salts are a class of ionic liquids.
Table 2: Quaternization of 1-Alkyl-1,2,4-triazoles (Analogous Reaction)
| 1-Alkyl-1,2,4-triazole | Alkylating Agent | Product | Yield | Reference |
| 1-Methyl-1,2,4-triazole | Iodomethane | 1,4-Dimethyl-1,2,4-triazolium iodide | >98% | nih.gov, dtic.mil |
| 1-Butyl-1,2,4-triazole | 1-Iodo-2,2,3,3,4,4,4-heptafluorobutane | 1-Butyl-4-(2,2,3,3,4,4,4-heptafluorobutyl)-1,2,4-triazolium iodide | >98% | nih.gov |
| 1-Heptyl-1,2,4-triazole | 1-Iodo-2,2,3,3,4,4,4-heptafluorobutane | 1-Heptyl-4-(2,2,3,3,4,4,4-heptafluorobutyl)-1,2,4-triazolium iodide | >98% | nih.gov |
Ring-Opening, Rearrangement, and Cycloaddition Reactions
The 1,2,4-triazole ring can undergo several skeletal transformations under specific conditions.
Ring-Opening: While the 1,2,4-triazole ring is generally stable, ring-opening can be induced. For example, certain N-substituted 1,2,3-triazoles can serve as precursors to rhodium carbenes, indicating a ring-opening pathway. nih.gov It is plausible that under high-energy conditions (e.g., photolysis, thermolysis), the this compound ring could also cleave.
Rearrangement: The Dimroth rearrangement is a well-known isomerization reaction in triazole chemistry, often involving the interconversion of endocyclic and exocyclic nitrogen atoms through a ring-opening/ring-closure mechanism. wikipedia.orgnih.gov This rearrangement is typically observed in systems like 1,2,4-triazolo[4,3-c]pyrimidines rearranging to the more stable 1,2,4-triazolo[1,5-c]pyrimidine isomers, a process often catalyzed by acid or base. nih.govbenthamscience.com For this compound, a classical Dimroth rearrangement involving the N1 and the exocyclic amino nitrogen is blocked due to the N,N-dimethyl substitution (no N-H proton to facilitate the tautomerization step). However, other, more complex skeletal rearrangements cannot be entirely ruled out under thermal or photochemical conditions.
Cycloaddition Reactions: 1,2,4-Triazole derivatives can participate in cycloaddition reactions, though they are not as common as for other heterocycles. acgpubs.org Some derivatives, like 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD), are highly reactive dienophiles in Diels-Alder reactions. acgpubs.org The 1,2,4-triazole ring can also be constructed via [3+2] cycloaddition reactions, for example, between nitrile imines and nitriles. mdpi.com The potential for this compound to act as a partner in cycloaddition reactions would depend heavily on the specific reaction conditions and the nature of the reacting partner.
Derivatization Strategies for Scaffold Extension and Functionalization
The functionalization of the this compound core is crucial for the exploration of its chemical space and the development of new molecular entities. Derivatization can be approached through several key strategies, including electrophilic substitution, metallation-based functionalization at the C5 position, and reactions involving the exocyclic amino group. These methods allow for the introduction of a wide array of substituents, thereby enabling the tuning of the molecule's physicochemical properties.
Electrophilic Substitution at the C5 Position
The 1,2,4-triazole ring is generally considered an electron-rich heterocyclic system, making it susceptible to electrophilic attack. The presence of the electron-donating N,N-dimethylamino group at the C3 position is expected to further activate the ring towards electrophilic substitution, with the C5 position being the most probable site of reaction due to the directing effects of the ring nitrogen atoms and the C3 substituent.
Halogenation represents a common and effective method for introducing a versatile functional handle at the C5 position. For instance, the reaction of N-substituted 1,2,3-triazoles with halogenating agents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can lead to the corresponding 5-halo derivatives in good yields. researchgate.net While specific examples for this compound are not extensively documented, the general reactivity pattern of similar heterocyclic systems suggests that direct halogenation would be a viable strategy.
Metallation and Subsequent Functionalization
A powerful strategy for the functionalization of the C5 position of 1,2,4-triazoles is through metallation, typically lithiation, followed by quenching with an appropriate electrophile. The C5 proton of the 1,2,4-triazole ring is the most acidic, facilitating its removal by a strong base like n-butyllithium (n-BuLi). This approach has been successfully applied to 1-phenyl-1,2,4-triazoles, where initial lithiation occurs exclusively at the C5 position. researchgate.netresearchgate.net
A patented method for the preparation of 1-methyl-1H-1,2,4-triazole-3-methyl formate (B1220265) provides a relevant example of this strategy. The process involves the protection of the C5 position of 1-methyl-1,2,4-triazole, followed by lithiation at the C3 position. nih.gov Although the substitution pattern is different, this demonstrates the feasibility of selective lithiation on the 1-methyl-1,2,4-triazole scaffold. It is conceivable that a similar approach, without prior protection, could lead to direct C5 lithiation of this compound, opening a pathway for the introduction of various substituents.
The resulting 5-lithio intermediate can react with a wide range of electrophiles, allowing for significant scaffold extension and functionalization.
Table 1: Potential C5-Functionalization of this compound via Lithiation
| Electrophile | Resulting C5-Substituent | Potential Derivative |
| Alkyl halide (e.g., CH₃I) | Alkyl | 5-Alkyl-N,N,1-trimethyl-1H-1,2,4-triazol-3-amine |
| Aldehyde/Ketone | Hydroxyalkyl | (3-(Dimethylamino)-1-methyl-1H-1,2,4-triazol-5-yl)methanol |
| Carbon dioxide (CO₂) | Carboxylic acid | 3-(Dimethylamino)-1-methyl-1H-1,2,4-triazole-5-carboxylic acid |
| Isocyanate | Carboxamide | 3-(Dimethylamino)-1-methyl-N-substituted-1H-1,2,4-triazole-5-carboxamide |
| Disulfide | Thioether | 5-(Alkylthio)-N,N,1-trimethyl-1H-1,2,4-triazol-3-amine |
Reactions Involving the Exocyclic Amino Group
The exocyclic N,N-dimethylamino group, while generally less reactive for substitution than a primary or secondary amine, can still participate in certain chemical transformations.
Quaternization: The nitrogen atom of the dimethylamino group is nucleophilic and can react with alkylating agents to form a quaternary ammonium salt. This transformation would introduce a permanent positive charge and significantly alter the solubility and electronic properties of the molecule. For instance, reaction with methyl iodide would yield N,N,N,1-tetramethyl-1H-1,2,4-triazol-3-aminium iodide.
Oxidation: The dimethylamino group could potentially be oxidized to an N-oxide derivative using appropriate oxidizing agents. This would also modify the electronic character and reactivity of the scaffold.
While direct derivatization of the exocyclic dimethylamino group in this compound is not widely reported, the general reactivity of tertiary amines suggests these pathways are chemically plausible for functionalization and scaffold modification.
Theoretical and Computational Chemistry Investigations of N,n,1 Trimethyl 1h 1,2,4 Triazol 3 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock)
Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental tools for predicting the molecular and electronic properties of chemical compounds. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. DFT, in particular, is widely used for its balance of accuracy and computational cost, making it suitable for studying molecules of moderate size like N,N,1-Trimethyl-1H-1,2,4-triazol-3-amine.
The electronic structure of a molecule is defined by its molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. ufv.br A large energy gap suggests high stability and low reactivity, whereas a small gap points to higher reactivity and lower kinetic stability. ufv.br
For instance, DFT calculations on related 1,2,4-triazole (B32235) derivatives provide insight into what can be expected for this compound. A study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives using DFT (M06/6-311G(d,p)) calculated HOMO-LUMO energy gaps ranging from 4.618 eV to 5.637 eV. nih.gov Another investigation on 3,5-diamino-1,2,4-triazole calculated a smaller HOMO-LUMO gap of 0.1965 eV (B3LYP/6-31+G*), indicating low kinetic stability and high chemical reactivity. ufv.br These examples highlight how substituents significantly influence the electronic properties of the triazole ring. For this compound, the electron-donating nature of the methyl and dimethylamino groups would be expected to raise the HOMO energy level, likely resulting in a relatively small energy gap and suggesting a chemically reactive nature.
Table 1: Calculated HOMO-LUMO Energies and Gaps for Representative 1,2,4-Triazole Derivatives
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
| N-phenyl-2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide | M06/6-311G(d,p) | -7.128 | -1.491 | 5.637 | nih.gov |
| N-(4-fluorophenyl)-2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide | M06/6-311G(d,p) | -6.973 | -1.358 | 5.615 | nih.gov |
| N-(4-chlorophenyl)-2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide | M06/6-311G(d,p) | -7.144 | -2.526 | 4.618 | nih.gov |
| 3,5-diamino-1,2,4-triazole | B3LYP/6-31+G* | -0.1965 | - | - | ufv.br |
Note: The table presents data for analogous compounds to illustrate the application of quantum chemical calculations, as specific data for this compound is not available in the cited literature.
The distribution of electron density in a molecule is key to understanding its reactivity. Mulliken charge analysis, derived from quantum calculations, assigns partial charges to each atom, identifying potential electrophilic and nucleophilic centers. For 3,5-diamino-1,2,4-triazole, Mulliken charge analysis indicated that the nitrogen atoms of the triazole ring and the attached amino groups are the primary reactive centers. ufv.br
A more visual representation of charge distribution is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the electrostatic potential on the electron density surface of a molecule, with different colors representing regions of varying potential. Red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow regions represent intermediate potentials. MEP analysis is invaluable for predicting how a molecule will interact with other molecules, such as substrates or biological receptors. For various triazole derivatives, MEP maps consistently show negative potential localized around the ring nitrogen atoms, confirming them as sites for electrophilic interaction and hydrogen bonding.
Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated. Comparing this to the experimental spectrum helps to assign specific vibrational modes (stretching, bending, torsion) to the observed absorption bands. For example, in studies of 3,5-diamino-1,2,4-triazole, DFT calculations were used to assign the bands in its FT-IR and FT-Raman spectra, with the results showing good agreement with experimental data after scaling. Such analysis would be crucial for confirming the structure of this compound and understanding its intramolecular dynamics.
Conformational Analysis and Tautomerism Studies
Molecules with rotatable bonds can exist in different spatial arrangements known as conformations. Conformational analysis, typically performed using computational methods, involves mapping the potential energy surface of a molecule as a function of its dihedral angles to identify the most stable (lowest energy) conformers. For this compound, key rotations would include the orientation of the N,N-dimethylamino group relative to the triazole ring and the rotation of the methyl groups.
Furthermore, 1,2,4-triazoles can exhibit annular prototropic tautomerism, where a hydrogen atom can migrate between different nitrogen atoms of the ring. ijsr.net This can lead to the existence of different tautomeric forms, such as the 1H, 2H, and 4H tautomers. researchgate.netresearchgate.net The relative stability of these tautomers can be determined by calculating their energies using methods like DFT. For substituted 1,2,4-triazoles, the position of the tautomeric equilibrium is highly dependent on the electronic nature of the substituents. researchgate.net In the case of this compound, the presence of a methyl group at the N1 position largely precludes this type of tautomerism, locking the ring in the 1H form. However, if the N1-methyl group were absent, computational studies would be essential to determine the predominant tautomeric form, which in turn governs the molecule's chemical behavior and interactions. For instance, a study on 3(5)-phenyl-1,2,4-triazol-5(3)-amine surprisingly found that two different tautomers co-crystallized. researchgate.net
Table 2: Tautomeric Forms of 1,2,4-Triazole
| Tautomer | Structure | Relative Stability | Source |
| 1H-1,2,4-triazole | A five-membered ring with nitrogens at positions 1, 2, and 4, with a hydrogen on N1. | Generally more stable than the 4H form. | ijsr.net |
| 4H-1,2,4-triazole | A five-membered ring with nitrogens at positions 1, 2, and 4, with a hydrogen on N4. | Generally less stable than the 1H form. | ijsr.net |
Note: This table describes the fundamental tautomers of the parent 1,2,4-triazole ring.
Reaction Mechanism Elucidation through Computational Modeling
Computational chemistry is a vital tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states.
A transition state represents the highest energy point along the reaction coordinate, corresponding to an energy barrier that must be overcome for the reaction to proceed. Characterizing the geometry and energy of the transition state is key to understanding the reaction's kinetics. Computationally, a transition state is located as a first-order saddle point on the potential energy surface, which has one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
While no specific reaction mechanism studies for this compound are available, computational modeling could be applied to various potential reactions. For example, it could be used to study electrophilic substitution on the triazole ring or reactions involving the dimethylamino group. By calculating the activation energies for different possible pathways, the most favorable reaction mechanism can be predicted. This approach has been used to study the reaction of other triazoles, such as the coupling reaction between 1H-1,2,4-triazol-3-amine, benzaldehyde, and dimedone, to elucidate the step-by-step mechanism.
Reaction Energy Profiles
The synthesis of substituted 1,2,4-triazoles can proceed through various pathways, and computational chemistry is instrumental in mapping the reaction energy profiles to understand the feasibility and kinetics of these routes. While a specific reaction energy profile for the direct synthesis of this compound is not extensively documented in publicly available literature, general mechanisms for the formation of the 1,2,4-triazole ring have been computationally explored.
These reactions often involve the cyclization of intermediates. For instance, the formation of the triazole ring can be initiated by a nucleophilic attack, followed by a series of proton transfers and a final dehydration step to yield the aromatic ring. Density Functional Theory (DFT) calculations are commonly employed to determine the energies of the reactants, transition states, and products for each step.
A generalized reaction mechanism for the formation of a 1,2,4-triazole ring from a substituted amidine and a hydrazine (B178648) derivative would involve the following key steps, each with an associated energy barrier that can be calculated:
Nucleophilic Attack: The initial step is often the attack of a nitrogen atom from the hydrazine derivative on the electrophilic carbon of the amidine. This leads to the formation of a tetrahedral intermediate.
Proton Transfer: Intramolecular or solvent-assisted proton transfers occur to reposition protons, facilitating the subsequent cyclization.
Cyclization: An intramolecular nucleophilic attack leads to the formation of the five-membered ring. This is often the rate-determining step.
Dehydration: The elimination of a water molecule from the cyclic intermediate results in the formation of the stable, aromatic 1,2,4-triazole ring.
The reaction energy profile would map the Gibbs free energy of the system as it progresses along the reaction coordinate. The peaks on this profile represent the transition states, and the valleys represent the intermediates. The height of the energy barriers (activation energies) determines the rate of each step. For substituted triazoles, the nature and position of the substituents can significantly influence the energy profile by altering the electron density and steric hindrance at the reaction centers.
Table 1: Hypothetical Energy Barriers for Key Steps in 1,2,4-Triazole Formation
| Reaction Step | Hypothetical Activation Energy (kcal/mol) | Description |
| Nucleophilic Attack | 10-15 | Formation of the initial tetrahedral intermediate. |
| Proton Transfer | 5-10 | Facile proton exchange to enable cyclization. |
| Cyclization | 20-30 | Rate-determining ring-closing step. |
| Dehydration | 15-20 | Final step to yield the aromatic product. |
This table presents hypothetical values for illustrative purposes, as specific data for this compound is not available.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods, particularly DFT, are highly effective in predicting spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are crucial for structure elucidation and can be validated by comparison with experimental data.
For a molecule like this compound, theoretical calculations can provide the expected ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for NMR calculations.
A study on the closely related compound, 3-methyl-1H-1,2,4-triazole-5-amine, demonstrated a good correlation between theoretical and experimental NMR data. ufv.br This provides confidence that similar accuracy can be achieved for this compound. The predicted chemical shifts for the different protons and carbons in the molecule would be influenced by the electronic environment created by the methyl groups and the amino group.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C3 | - | ~155-160 |
| C5 | ~7.5-8.0 | ~145-150 |
| N1-CH₃ | ~3.5-4.0 | ~30-35 |
| N(CH₃)₂ | ~3.0-3.5 | ~40-45 |
Note: These are illustrative values based on general knowledge of similar structures, as specific published data for this compound is unavailable. Experimental validation would be required for confirmation.
Similarly, the IR spectrum can be computationally simulated. The calculated vibrational frequencies correspond to the stretching and bending modes of the various bonds in the molecule. For instance, characteristic peaks for C-H stretching of the methyl groups, C=N and N-N stretching within the triazole ring, and C-N stretching of the amino group can be predicted. Comparison with an experimental FTIR spectrum would allow for the assignment of the observed absorption bands. nih.gov
Computational Design Principles for Novel Triazole Derivatives
Computational chemistry plays a pivotal role in the rational design of novel triazole derivatives with specific biological activities or material properties. nih.gov By understanding the structure-property relationships through computational modeling, chemists can prioritize synthetic targets, thereby saving time and resources.
Key computational approaches in the design of novel triazole derivatives include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For triazole derivatives, descriptors such as electronic properties (e.g., HOMO/LUMO energies, partial charges), steric properties (e.g., molecular volume, surface area), and hydrophobicity (logP) can be calculated and correlated with their activity. This allows for the prediction of the activity of new, unsynthesized analogs.
Molecular Docking: This technique predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein receptor. rsc.org For the design of new drugs based on the triazole scaffold, molecular docking can be used to predict how different derivatives will bind to a specific enzyme or receptor. This provides insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are important for binding and can guide the modification of the triazole structure to improve its affinity and selectivity.
Pharmacophore Modeling: A pharmacophore is an abstract representation of the key molecular features that are necessary for biological activity. By aligning a set of active triazole derivatives, a pharmacophore model can be generated that defines the spatial arrangement of features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. This model can then be used to screen virtual libraries of compounds to identify new potential hits.
Table 3: Common Computational Descriptors for Designing Triazole Derivatives
| Descriptor Type | Example Descriptors | Application in Design |
| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Predicting reactivity and interaction with biological targets. |
| Steric | Molecular weight, Molecular volume, Surface area | Optimizing the fit within a receptor binding pocket. |
| Hydrophobic | LogP, Polar surface area | Modulating solubility and cell permeability. |
| 3D | van der Waals surface, Molecular shape | Ensuring complementary shape to the target site. |
Through the application of these computational principles, novel triazole derivatives can be designed with enhanced properties. For example, by modifying the substituents on the triazole ring of this compound, it may be possible to tune its electronic properties to enhance its interaction with a specific biological target, leading to the development of new therapeutic agents or functional materials.
Non Biological Applications and Material Science Relevance of N,n,1 Trimethyl 1h 1,2,4 Triazol 3 Amine Derivatives
Coordination Chemistry: Triazole Ligands in Metal Complex Formation
Derivatives of 1,2,4-triazole (B32235) are well-regarded for their capacity to act as ligands in the formation of metal complexes. The nitrogen atoms within the triazole ring serve as effective coordination sites for a variety of metal ions. This interaction leads to the formation of stable and structurally diverse coordination compounds. mdpi.comnih.govresearchgate.net
Research has demonstrated the synthesis and characterization of numerous transition metal complexes incorporating 1,2,4-triazole derivatives. For instance, compounds like 3-amino-1H-1,2,4-triazole-5-carboxylic acid have been used to create multidimensional metal complexes, ranging from discrete mononuclear units to extended layered materials. mdpi.com The specific coordination mode and the resulting dimensionality of the complex are influenced by factors such as the metal-to-ligand ratio, the presence of other coordinating anions, and the reaction conditions. mdpi.com
The coordination versatility of these ligands is further highlighted by the formation of complexes with varying geometries, including distorted octahedral and trigonal bipyramidal structures. The ability of the triazole ring to bridge metal centers facilitates the construction of polynuclear complexes and coordination polymers with interesting magnetic and photoluminescent properties. rsc.org For example, zinc(II) coordination polymers constructed with 3-amino-1,2,4-triazolate and various carboxylate anions have shown diverse structural topologies and photoluminescent behaviors. rsc.org
| Ligand | Metal Ion | Resulting Complex Structure | Key Finding/Application | Reference |
|---|---|---|---|---|
| 3-amino-1H-1,2,4-triazole-5-carboxylic acid (H2atrc) | Zn(II), Mn(II), Fe(II), Cd(II) | Mononuclear complexes, 1D chains, and 2D layers | Demonstrates the versatility of the ligand in forming multidimensional coordination polymers. | mdpi.com |
| 3-amino-1,2,4-triazolate (atz) | Zn(II) | 2D and 3D coordination polymers | The secondary carboxylate ligand influences the final structure and photoluminescent properties. | rsc.org |
| (E)-2-(((3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol | Cu(II), Ni(II), Pd(II), Cd(II), Co(II) | Octahedral, trigonal bipyramidal, and tetrahedral complexes | Complexes exhibit significant biological activity. |
Advanced Materials: Applications in Polymer Chemistry and Organic Electronics
The highly electron-deficient nature of the 1,2,4-triazole ring imparts favorable electron-transport and hole-blocking properties to its derivatives, making them attractive candidates for applications in organic electronics. nih.gov While specific research on N,N,1-Trimethyl-1H-1,2,4-triazol-3-amine in this area is not extensively documented, the broader class of 1,2,4-triazole derivatives has been explored for use in organic light-emitting diodes (OLEDs). Their electronic properties suggest potential for enhancing the efficiency and performance of such devices. nih.gov
In polymer science, 1,2,3-triazole derivatives, which are isomeric to 1,2,4-triazoles, have been incorporated into polymer backbones. mdpi.com These polymers can exhibit interesting functionalities due to the properties of the triazole ring, such as a large dipole moment and the ability to act as a hydrogen bond acceptor or a ligand for metal ions. mdpi.com The synthesis of polymers containing 1,2,4-triazole units has also been reported, with applications in various material science domains. researchgate.netmdpi.com
Supramolecular Chemistry and Crystal Engineering (e.g., self-assembly, hydrogen bonding networks)
The presence of both hydrogen bond donors (such as the amino group) and acceptors (the nitrogen atoms of the triazole ring) in derivatives of this compound makes them excellent building blocks for supramolecular assemblies. These interactions drive the self-assembly of molecules into well-defined, higher-order structures.
Crystal engineering studies on related 1,2,4-triazole derivatives have revealed intricate hydrogen bonding networks. For example, in the crystal structure of a hydrated Schiff base of a 1,2,4-triazole, significant hydrogen bonds (N—H⋯N, O—H⋯N, and O—H⋯O) contribute to the cohesion of the crystal, forming two-dimensional layers. nih.gov Similarly, the crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate is characterized by a three-dimensional network of hydrogen bonds involving water molecules. nih.govresearchgate.net These non-covalent interactions are crucial in determining the packing of molecules in the solid state and, consequently, their physical properties.
The analysis of intermolecular interactions through techniques like Hirshfeld surface analysis can quantify the contributions of different types of contacts to the crystal packing. nih.govnih.gov In many triazole derivatives, H⋯N/N⋯H interactions are prominent, highlighting the key role of the triazole nitrogen atoms in forming hydrogen bonds. nih.gov
Catalysis: Role as Organocatalysts or Precursors for N-Heterocyclic Carbene (NHC) Ligands
A significant application of 1,2,4-triazole derivatives in catalysis is their use as precursors for N-heterocyclic carbenes (NHCs). NHCs are a class of stable carbenes that have found widespread use as ligands in transition metal catalysis due to their strong σ-donating properties.
Research has shown that 1,2,4-triazolium salts can be deprotonated to form 1,2,4-triazole-based NHCs. iitb.ac.inrsc.orgrsc.org These NHCs can then be coordinated to metal centers, such as palladium or nickel, to form active catalysts for various cross-coupling reactions. For instance, a palladium(II) complex bearing a 1,2,4-triazole-based NHC ligand with an N,N-dimethylamino functional group has demonstrated high catalytic activity in the Suzuki–Miyaura cross-coupling reaction. acs.org In this complex, the NHC ligand coordinates in a bidentate fashion, with an additional intramolecular bond between the palladium center and the nitrogen atom of the dimethylamino group, which enhances the stability of the complex. acs.org
Furthermore, nickel complexes with 1,2,4-triazole-based NHC ligands have been successfully employed as catalysts for the borylation of aryl bromides. iitb.ac.in The modular synthesis of these NHC precursors allows for the tuning of their steric and electronic properties, which in turn influences the activity and selectivity of the resulting metal catalysts. rsc.orgrsc.org
| NHC Precursor/Ligand | Metal Center | Catalytic Reaction | Key Finding | Reference |
|---|---|---|---|---|
| [1-tert-butyl-4-{2-[(N,N-dimethylamino)methyl]phenyl}-3-phenyl-1H-1,2,4-triazol-4-ium-5-ide] | Palladium(II) | Suzuki–Miyaura cross-coupling | The intramolecularly coordinated monocarbene complex showed very promising performance. | acs.org |
| 1,2,4-triazole-based NHC with a cyclopentadienyl (B1206354) ligand | Nickel | Borylation of aryl bromides | Complexes were effective catalysts for forming borylated products in moderate yields. | iitb.ac.in |
| Chiral bis-1,2,4-triazolium salts | Rhodium(I) | Asymmetric hydrogenation | Demonstrated the potential of chiral biscarbene ligands in asymmetric catalysis. | rsc.orgrsc.org |
Development of Sensors and Probes based on Triazole Scaffolds
Functionalized triazoles have been incorporated into chemosensors that signal the presence of an analyte through a detectable change, such as in color or fluorescence. nanobioletters.com For example, triazole derivatives have been used to create colorimetric sensors for detecting ions like chromium. nanobioletters.com The design of these sensors often involves linking the triazole scaffold to a signaling unit (a chromophore or fluorophore). The binding of the target analyte to the triazole moiety then perturbs the electronic properties of the signaling unit, leading to an observable response.
While specific sensor applications of this compound are not widely reported, the general principles of triazole-based sensor design suggest its potential in this area. The presence of the dimethylamino group could further enhance its coordination ability and selectivity towards certain analytes. The development of triazole-based nanosensors and their integration into metal-organic frameworks (MOFs) are also active areas of research, expanding the potential applications of these versatile compounds in analytical chemistry. nanobioletters.com
Prospective Research Directions and Unresolved Challenges in N,n,1 Trimethyl 1h 1,2,4 Triazol 3 Amine Chemistry
Development of Highly Sustainable and Economical Synthetic Pathways
A primary challenge in the practical application of many heterocyclic compounds lies in their synthesis. For N,N,1-Trimethyl-1H-1,2,4-triazol-3-amine, future research will likely prioritize the development of synthetic routes that are not only efficient but also environmentally benign and cost-effective. Current methods for synthesizing substituted 3-amino-1,2,4-triazoles often rely on multi-step procedures that may involve harsh reagents or produce significant waste. nih.gov
Prospective research should focus on:
Catalytic Approaches: Investigating novel catalysts, including transition metals and organocatalysts, to facilitate the cyclization and functionalization steps. This could lead to milder reaction conditions and higher atom economy.
One-Pot Syntheses: Designing one-pot, multi-component reactions where starting materials are converted to the final product in a single vessel. This streamlines the process, reduces purification steps, and minimizes solvent usage. nih.gov
Renewable Starting Materials: Exploring the use of bio-based feedstocks as precursors for the triazole core, aligning with the principles of green chemistry.
| Synthesis Strategy | Potential Advantages | Key Research Focus |
| Catalytic Systems | Milder conditions, higher yields, reduced byproducts | Development of novel, recyclable catalysts |
| One-Pot Reactions | Increased efficiency, reduced waste, lower cost | Design of convergent multi-component reaction cascades |
| Green Solvents | Reduced environmental impact, improved safety | Use of water, ionic liquids, or deep eutectic solvents |
| Microwave-Assisted Synthesis | Accelerated reaction times, improved yields | Optimization of reaction parameters for energy efficiency rsc.org |
Exploration of Unconventional Reactivity and Novel Transformations
The reactivity of the 1,2,4-triazole (B32235) ring is a rich area for exploration. While some transformations are well-documented, the specific substitution pattern of this compound may unlock novel chemical behaviors. A significant challenge is the selective functionalization of the triazole core, particularly C-H activation, which remains underdeveloped for 1,2,4-triazoles compared to their 1,2,3-isomers. researchgate.netnih.gov
Future research directions could include:
C-H Functionalization: Developing methods for the direct functionalization of the C-H bond at the 5-position of the triazole ring. This would provide a direct route to novel derivatives without the need for pre-functionalized precursors.
Photoredox and Electrochemical Methods: Utilizing light or electricity to drive unique transformations that are not accessible through traditional thermal methods. These techniques can enable the formation of radical intermediates, leading to new bond-forming strategies.
Ring-Opening Reactions: Investigating conditions that could induce selective cleavage of the N-N or N-C bonds within the triazole ring, potentially leading to the synthesis of other heterocyclic systems or acyclic building blocks. researchgate.netnih.gov
Advanced In Situ Spectroscopic Characterization Techniques for Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic protocols. The application of advanced in situ spectroscopic techniques offers a window into the reacting system in real-time, providing valuable data that is often missed with traditional offline analysis.
Key areas for development include:
In Situ NMR and FTIR Spectroscopy: Implementing these techniques to monitor the formation of intermediates and byproducts during the synthesis of this compound. This can help in elucidating reaction pathways and identifying rate-limiting steps.
Raman Spectroscopy: Utilizing Raman spectroscopy for real-time analysis of reaction progress, particularly in heterogeneous reaction mixtures or for monitoring catalyst behavior.
Process Analytical Technology (PAT): Integrating these spectroscopic methods into a PAT framework to enable real-time process control, ensuring consistent product quality and yield.
Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Property Prediction
The intersection of chemistry and artificial intelligence is a rapidly growing field with the potential to revolutionize how chemical research is conducted. For this compound and its derivatives, machine learning (ML) and artificial intelligence (AI) can be powerful tools.
Future applications in this area include:
Predictive Synthesis: Developing ML models that can predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for the synthesis of new derivatives, thereby reducing the number of experiments required.
Property Prediction: Using quantitative structure-activity relationship (QSAR) and other computational models to predict the physicochemical and potential biological properties of novel this compound analogues before they are synthesized. rsc.org
Retrosynthesis Planning: Employing AI-powered retrosynthesis tools to identify novel and efficient synthetic routes to the target molecule and its derivatives. rsc.org
| AI/ML Application | Objective | Potential Impact |
| Predictive Synthesis | Optimize reaction conditions for novel derivatives | Reduced experimental cost and time |
| Property Prediction | Forecast physicochemical and biological properties | Focused synthesis of high-potential compounds |
| Retrosynthesis | Discover new and efficient synthetic pathways | Innovation in synthetic chemistry |
Expanding the Scope of Non-Biological Applications in Emerging Technologies
While 1,2,4-triazole derivatives are well-known for their biological activities, there is a growing interest in their application in materials science and other emerging technologies. nih.govnih.gov The unique electronic and coordination properties of the triazole ring make it an attractive building block for functional materials.
Prospective research in non-biological applications could focus on:
Coordination Polymers and Metal-Organic Frameworks (MOFs): Using this compound as a ligand for the construction of novel coordination polymers and MOFs with potential applications in gas storage, catalysis, and sensing.
Energetic Materials: Investigating the potential of derivatives of this compound as components of high-nitrogen energetic materials, leveraging the inherent nitrogen content of the triazole ring.
Organic Electronics: Exploring the use of this triazole and its derivatives in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing N,N,1-Trimethyl-1H-1,2,4-triazol-3-amine with high purity?
Answer:
The synthesis typically involves multi-step procedures, such as alkylation or bromination of 1,2,4-triazole precursors followed by methylation. Key conditions include:
- Temperature control : Reactions often proceed at 60–100°C to balance reactivity and side-product minimization .
- Catalysts : Lewis acids (e.g., AlCl₃) or phase-transfer catalysts enhance regioselectivity during alkylation .
- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .
- Monitoring : Thin-layer chromatography (TLC) with UV detection tracks reaction progress .
Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Answer:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., methyl groups at δ ~3.0–3.5 ppm, triazole ring protons at δ ~7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 156.1) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
- Elemental Analysis : Validates C, H, N composition (±0.3% theoretical values) .
Advanced: How does the regioselectivity of substituent introduction on the triazole ring impact the synthesis of derivatives?
Answer:
Regioselectivity challenges arise due to the triazole ring’s three nitrogen atoms. Methodological strategies include:
- Microwave-assisted synthesis : Enhances reaction rates and selectivity for N1/N2 positions (e.g., 350 W, 3 min yields 82% regiopure products) .
- Protecting groups : Temporary blocking of reactive sites (e.g., Boc for amines) directs substitution to desired positions .
- Computational modeling : DFT calculations predict favorable reaction pathways and transition states to guide experimental design .
Advanced: What methodological approaches resolve contradictions in reported biological activity data for triazol-3-amine derivatives?
Answer:
Discrepancies in activity (e.g., antimicrobial vs. inactive results) are addressed via:
- Standardized assays : MIC (minimum inhibitory concentration) testing under controlled conditions (pH 7.4, 37°C) .
- Structure-activity relationship (SAR) studies : Systematic substitution of methyl/phenyl groups identifies critical functional groups (e.g., N-methylation enhances solubility but reduces target affinity) .
- Crystallography : X-ray structures of enzyme-inhibitor complexes (e.g., CYP450) reveal binding modes and steric clashes .
Basic: What are the solubility and stability profiles of this compound under laboratory conditions?
Answer:
- Solubility : Highly soluble in polar solvents (water, methanol) due to the amine and triazole groups. LogP ~0.5 indicates moderate lipophilicity .
- Stability : Stable at 25°C for >6 months if stored anhydrous. Decomposes above 150°C or under strong acidic/basic conditions (pH <2 or >12) .
Advanced: How do electronic and steric effects of substituents influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- Electronic effects : Electron-withdrawing groups (e.g., -Br) at the 5-position activate the triazole ring for SNAr (nucleophilic aromatic substitution) at the 3-position .
- Steric effects : Bulky substituents (e.g., tert-butyl) hinder reactions at adjacent positions, requiring catalysts like Pd(PPh₃)₄ for cross-coupling .
- Kinetic studies : Pseudo-first-order rate constants (kobs) quantify substituent impacts on reaction rates .
Basic: What safety precautions are critical when handling this compound?
Answer:
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact (irritant potential) .
- Ventilation : Use fume hoods due to dust formation during weighing .
- Waste disposal : Collect in halogenated waste containers for incineration .
Advanced: How can computational tools predict the compound’s pharmacokinetic properties (e.g., bioavailability, metabolism)?
Answer:
- ADMET prediction : Software like SwissADME estimates bioavailability (30–50% due to moderate LogP) and CYP450 metabolism sites (e.g., N-demethylation via CYP3A4) .
- Molecular docking : AutoDock Vina models interactions with hepatic enzymes to predict metabolic stability .
Advanced: What strategies optimize yield in large-scale synthesis while minimizing byproducts?
Answer:
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., dimerization) .
- Catalyst recycling : Immobilized catalysts (e.g., Pd on mesoporous silica) lower costs and waste .
- Process analytical technology (PAT) : In-line FTIR monitors reaction parameters in real time .
Advanced: How does isotopic labeling (e.g., ¹⁵N) aid in mechanistic studies of triazol-3-amine derivatives?
Answer:
- Tracing reaction pathways : ¹⁵N-labeled amines clarify whether nitrogen originates from reactants or solvents in heterocycle formation .
- NMR spectroscopy : ¹⁵N-¹H HSQC maps hydrogen-bonding networks in enzyme binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
